molecular formula C13H11ClN4O2 B1420387 6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097132-48-3

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1420387
CAS RN: 1097132-48-3
M. Wt: 290.7 g/mol
InChI Key: UECQAZNRBHDLBC-UHFFFAOYSA-N
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Description

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine (6-Cl-DTTP) is an organic compound belonging to the triazolo[4,3-b]pyridazine family of heterocyclic compounds. This compound is of interest to scientists and researchers due to its unique properties and potential applications in various scientific fields. 6-Cl-DTTP has been studied for its potential use in drug design, material synthesis, and organic synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been synthesized and structurally characterized, revealing significant biological properties. The synthesis involves various methods, including single crystal X-ray diffraction, NMR, IR, and mass spectral studies. These compounds have been crystallized in different crystal systems with diverse space groups, illustrating the compound's structural versatility. Density Functional Theory (DFT) calculations are performed to match theoretical and experimental results, providing insights into molecular properties like HOMO-LUMO energy levels, energy gap, hardness, and softness. Hirshfeld surface analysis and energy frameworks are employed to understand the intermolecular interactions, crucial for the molecular packing strength of these compounds (Sallam et al., 2021).

Biological and Pharmaceutical Applications

The compound and its derivatives have shown remarkable potential in medicinal chemistry, especially as heterocyclic compounds like pyridazine analogs. They possess significant pharmaceutical importance, including anti-tumor, anti-inflammatory, and anti-diabetic properties. Notably, a series of these compounds have been evaluated for their inhibition potential against Dipeptidyl peptidase-4 (DPP-4), aiming to develop them as anti-diabetic medications. These compounds also exhibit antioxidant and cytotoxic activities, indicating their potential in therapeutic applications (Bindu et al., 2019).

Agricultural and Chemical Applications

Apart from medical uses, these compounds have applications in the agricultural field. They serve various roles, including as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Their versatility in the agricultural sector highlights their importance in managing crops and ensuring agricultural productivity. The structural elucidation and docking studies of these compounds, especially against fungal pathogens like Fusarium oxysporum, underline their significance in managing plant diseases and improving crop yield (Sallam et al., 2022).

properties

IUPAC Name

6-chloro-3-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-19-9-5-3-4-8(12(9)20-2)13-16-15-11-7-6-10(14)17-18(11)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECQAZNRBHDLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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